2-Fluoro-3-(pyridin-4-yl)propanoic acid
Overview
Description
2-Fluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound characterized by the presence of a fluorine atom and a pyridine ring
Mechanism of Action
Mode of Action
- 2-Fluoro-3-(pyridin-4-yl)propanoic acid belongs to the indole class of compounds. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . It likely interacts with specific receptors due to its aromatic nature. These interactions can modulate cellular signaling pathways. It might inhibit or activate enzymes involved in metabolic pathways, affecting downstream processes.
Biochemical Pathways
- Some indole derivatives have demonstrated antiviral properties . Further studies are needed to determine if this compound shares this activity. Investigate how it affects metabolic enzymes (e.g., cytochrome P450) and their substrates. Explore its impact on cellular signaling cascades (e.g., MAPK, PI3K/Akt).
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-(pyridin-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as a ligand for certain coordination polymers, forming complexes with metals such as silver, copper, and zinc . These interactions can affect the catalytic activity of enzymes and the stability of protein structures. Additionally, this compound may interact with biomolecules involved in metabolic pathways, potentially altering the flux of metabolites and the overall metabolic balance within cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under certain conditions, maintaining its biochemical activity for extended periods . Exposure to specific environmental factors, such as light or heat, can lead to degradation and a subsequent loss of activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the fluorination of 3-(pyridin-4-yl)propanoic acid using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The choice of reagents and solvents is optimized for efficiency and yield, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Reagents such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) are used.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Reduced fluorinated compounds.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Comparison with Similar Compounds
3-(Pyridin-4-yl)propanoic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid: Contains a boronic acid group instead of a carboxylic acid group.
2-(2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetic acid: Has a more complex structure with additional aromatic rings.
Uniqueness: 2-Fluoro-3-(pyridin-4-yl)propanoic acid is unique due to its combination of fluorine and pyridine, which imparts distinct chemical and biological properties compared to similar compounds. The presence of fluorine enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYRAQFSJNHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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